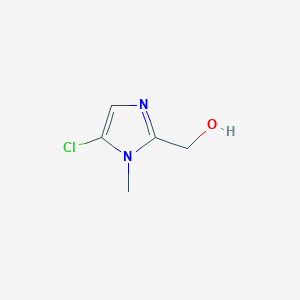

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYWXQMEOXPVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-chloro-1-methyl-1H-imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a heterocyclic compound of increasing interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, physicochemical properties, a plausible and detailed synthetic pathway, reactivity, safety protocols, and its emerging applications, particularly as a versatile building block in the development of novel therapeutics.

Core Compound Identification and Properties

This compound is a substituted imidazole derivative. The presence of a chlorine atom, a methyl group on one of the imidazole nitrogens, and a hydroxymethyl group at the 2-position bestows upon it a unique combination of electronic and steric properties, making it a valuable intermediate in organic synthesis.

Chemical Identity

| Identifier | Value |

| CAS Number | 334893-99-1[1] |

| IUPAC Name | (5-chloro-1-methylimidazol-2-yl)methanol[2] |

| Molecular Formula | C₅H₇ClN₂O[2] |

| Molecular Weight | 146.57 g/mol [2] |

| Canonical SMILES | CN1C(=CN=C1CO)Cl |

| InChI Key | WVYWXQMEOXPVNO-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. Below is a summary of the computed properties for this compound.

| Property | Value | Source |

| XLogP3 | 0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 146.0246905 Da | PubChem[2] |

| Monoisotopic Mass | 146.0246905 Da | PubChem[2] |

| Topological Polar Surface Area | 38.1 Ų | PubChem[2] |

| Heavy Atom Count | 9 | PubChem[2] |

Synthesis and Mechanistic Insights

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Methylation of 5-chloro-1H-imidazole

The initial step involves the regioselective methylation of the imidazole ring. Direct methylation of 4(5)-substituted imidazoles can often lead to a mixture of N1 and N3 isomers. However, for many applications, a specific isomer is required.

Protocol:

-

Deprotonation: To a solution of 5-chloro-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The use of a strong base ensures complete deprotonation to form the sodium imidazolide salt, which enhances the nucleophilicity of the imidazole nitrogen.

-

Methylation: To the resulting suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up and Purification: The reaction is quenched by the careful addition of water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 5-chloro-1-methyl-1H-imidazole.

Step 2: Regioselective C2-Formylation

The C2 position of the imidazole ring is the most acidic and can be deprotonated with a strong organolithium base. The resulting lithiated species is a potent nucleophile that can react with an electrophile like N,N-dimethylformamide (DMF) to install a formyl group.

Protocol:

-

Lithiation: Dissolve 5-chloro-1-methyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation at the C2 position.

-

Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde, is extracted with an organic solvent, and the organic phase is dried and concentrated. Purification is typically achieved through column chromatography.

Step 3: Reduction of the Formyl Group

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Protocol:

-

Reduction: Dissolve 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C. Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Expected Spectral Characteristics

While experimental spectra for the title compound are not widely published, the following characteristics can be predicted based on its structure and data from similar compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A singlet for the N-methyl protons (around 3.7-3.9 ppm).- A singlet for the C4 proton of the imidazole ring (around 7.0-7.2 ppm).- A singlet or a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration).- A singlet for the methylene protons of the hydroxymethyl group (around 4.6-4.8 ppm). |

| ¹³C NMR | - A signal for the N-methyl carbon (around 33-35 ppm).- A signal for the methylene carbon of the hydroxymethyl group (around 55-58 ppm).- Signals for the imidazole ring carbons (C2, C4, C5) in the aromatic region (approximately 120-150 ppm). |

| Mass Spectrometry (ESI+) | - Predicted [M+H]⁺ at m/z 147.03197.- Predicted [M+Na]⁺ at m/z 169.01391.[3] |

Reactivity and Chemical Behavior

The reactivity of this compound is governed by its three key functional components:

-

Hydroxymethyl Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution.

-

Imidazole Ring: The imidazole nucleus is aromatic and can participate in electrophilic substitution reactions, although the C4 position is the only unsubstituted carbon. The nitrogen atoms can act as ligands for metal coordination.

-

Chloro Substituent: The chlorine atom at the C5 position deactivates the ring towards electrophilic substitution to some extent. It can potentially be displaced via nucleophilic aromatic substitution under harsh conditions or participate in metal-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Development

Substituted imidazoles are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[4] The title compound, with its multiple functional handles, is a particularly attractive building block.

Role as a Linker or Building Block in PROTACs

A significant potential application for this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[5]

Caption: Role of the title compound as a building block in PROTACs.

The hydroxymethyl group can be readily converted into a reactive functional group (e.g., an azide, alkyne, or halide) to serve as an attachment point for a linker. The substituted imidazole core itself can be part of the "warhead" that binds to the target protein or integrated into the E3 ligase ligand, offering a rigid scaffold to control the spatial orientation of the two ends of the PROTAC molecule. The chloro-substituent provides an additional site for diversification through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

Based on the available hazard information, this compound should be handled with appropriate care in a laboratory setting.

| Hazard Statement | Description | Precautionary Measures |

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention. |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |

| H335 | May cause respiratory irritation | Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and multiple functional groups allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules, including novel therapeutic agents like PROTACs. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers looking to leverage its unique properties in their drug discovery and development programs.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H7ClN2O | CID 14638329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-chloro-1-methyl-1H-imidazol-2-yl)methanol for Advanced Research

This guide provides a comprehensive technical overview of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a substituted imidazole of interest to researchers in medicinal chemistry, drug discovery, and materials science. Given the limited availability of experimental data for this specific molecule, this document synthesizes established chemical principles and data from analogous structures to offer a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a detailed synthetic pathway grounded in established organic chemistry, and discuss its potential as a valuable building block in the development of novel bioactive compounds.

Introduction to the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique aromatic and electronic properties, including its ability to act as a proton donor and acceptor, make it a privileged scaffold for interacting with biological targets.[2] Substituted imidazoles are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a chloro-substituent and a methanol group, as in the case of this compound, offers a unique combination of steric and electronic features that can be exploited for the fine-tuning of molecular interactions and the development of novel therapeutic agents. This guide aims to provide the foundational knowledge necessary for researchers to synthesize and utilize this promising chemical entity.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research. While experimental data for this compound is not extensively documented, we can rely on high-quality computed properties from established databases such as PubChem. These predicted values provide a strong starting point for experimental design and handling.[5]

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O | PubChem[5] |

| Molecular Weight | 146.57 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 334893-99-1 | PubChem[5] |

| XLogP3 | 0.1 | PubChem[5] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Monoisotopic Mass | 146.0246905 Da | PubChem[5] |

Note: The properties listed above are computationally derived and should be confirmed experimentally.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a proposed methodology. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.

Step 1: Vilsmeier-Haack Formylation of 1-methylimidazole

-

Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like imidazoles. It utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-methylimidazole (1 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-1H-imidazole-2-carbaldehyde.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Chlorination with N-Chlorosuccinimide (NCS)

-

Rationale: N-Chlorosuccinimide is a mild and effective electrophilic chlorinating agent for aromatic and heteroaromatic compounds.

-

Procedure:

-

Dissolve the purified 1-methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in an anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde.

-

Further purification can be achieved by column chromatography.

-

Step 3: Reduction of the Aldehyde to the Alcohol

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols in the presence of many other functional groups.

-

Procedure:

-

Dissolve the 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Potential Applications and Biological Significance

While specific biological data for this compound is not widely published, its structural motifs suggest several promising avenues for investigation.

-

Kinase Inhibition: Substituted imidazoles are well-established scaffolds for the development of protein kinase inhibitors.[8][9] The nitrogen atoms of the imidazole ring can form key hydrogen bonds with the hinge region of the kinase active site, while the substituents can be modified to achieve potency and selectivity. This compound could serve as a valuable starting point or fragment for the design of novel kinase inhibitors for oncology and inflammatory diseases.

-

Antimicrobial Agents: Chloro-substituted imidazoles have demonstrated significant antimicrobial and antifungal activity.[1] The presence of the chlorine atom can enhance the lipophilicity and membrane permeability of the molecule, contributing to its antimicrobial efficacy.

-

Building Block for Complex Molecules: The primary alcohol functionality provides a versatile handle for further chemical modifications. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to an ether, ester, or amine, allowing for its incorporation into more complex molecular architectures.

Caption: Potential research applications of the target compound.

Conclusion

This compound represents a chemical entity with considerable potential for researchers in the life sciences. While a comprehensive experimental dataset is yet to be established, this guide provides a solid theoretical and practical foundation for its synthesis and exploration. The proposed synthetic pathway is robust and relies on well-understood chemical transformations. The structural features of this molecule suggest its utility as a scaffold for the development of novel kinase inhibitors and antimicrobial agents. It is our hope that this guide will empower researchers to unlock the full potential of this intriguing substituted imidazole.

References

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H7ClN2O | CID 14638329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (5-chloro-1-methyl-1H-imidazol-2-yl)methanol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the heterocyclic compound (5-chloro-1-methyl-1H-imidazol-2-yl)methanol. We will delve into its chemical identity, a detailed, field-proven synthetic protocol, and explore its potential applications in the broader context of medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers investigating novel imidazole-based scaffolds.

Chemical Identity and Structure Elucidation

This compound is a substituted imidazole derivative. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. In this specific molecule, the ring is functionalized with a chloro group at the 5-position, a methyl group at the 1-position nitrogen, and a hydroxymethyl (-CH₂OH) group at the 2-position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. Its structure and key identifiers are summarized below.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O | [1] |

| Molecular Weight | 146.57 g/mol | [1] |

| CAS Number | 334893-99-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding aldehyde precursor, 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde . This transformation is a standard procedure in organic synthesis, and the choice of reducing agent is critical for achieving a high yield and purity. Based on established protocols for analogous imidazole derivatives, we recommend the use of sodium borohydride (NaBH₄) due to its mild nature and high selectivity for aldehydes in the presence of other functional groups.

The causality behind this choice lies in the chemoselectivity of NaBH₄. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially interact with the chloro-substituted imidazole ring, leading to undesired side products. Sodium borohydride, being a less potent hydride donor, selectively reduces the aldehyde to the primary alcohol without affecting the aromatic heterocycle.

Experimental Workflow:

Figure 2: Step-by-step workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde in anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a temperature of 0-5 °C.

-

Reduction: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for one hour. Subsequently, remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the resulting aqueous solution three times with ethyl acetate. The use of a saturated sodium chloride solution (brine) during the final wash of the combined organic layers helps to remove residual water.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Potential Applications and Future Directions

While specific biological activities for this compound are not extensively documented in publicly available literature, the imidazole scaffold is a well-established "privileged structure" in medicinal chemistry. Imidazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[3][4].

The presence of the chloro and hydroxymethyl groups on the 1-methylimidazole core of the target molecule provides several avenues for its potential application:

-

Antimicrobial Agents: The chloro-substitution on the imidazole ring is a common feature in many antifungal and antibacterial agents. This functional group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Enzyme Inhibition: The hydroxymethyl group can act as a hydrogen bond donor, enabling interactions with the active sites of various enzymes. Many imidazole-containing drugs exert their therapeutic effects by inhibiting key enzymes involved in disease pathogenesis.

-

Scaffold for Further Derivatization: this compound can serve as a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Given the rich pharmacology of the imidazole nucleus, this compound represents a promising, yet underexplored, molecule. Further investigation into its biological properties is warranted and could lead to the discovery of novel therapeutic agents. Researchers in drug development are encouraged to consider this compound as a starting point for new discovery programs.

References

Biological activity of chlorinated imidazole derivatives

An In-Depth Technical Guide to the Biological Activity of Chlorinated Imidazole Derivatives

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of chlorine atoms onto this scaffold profoundly modifies its physicochemical properties, often leading to a significant enhancement and diversification of its biological activities. This guide provides an in-depth exploration of the multifaceted biological profiles of chlorinated imidazole derivatives for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action underlying their antifungal, antibacterial, and anticancer properties, supported by field-proven experimental protocols and quantitative data. The narrative emphasizes the causal relationships between chemical structure, particularly chlorination, and biological effect, grounding all claims in authoritative scientific literature.

The Chlorinated Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many essential biological molecules, including the amino acid histidine and purines.[1][2] This unique structure possesses both hydrogen bond donor and acceptor capabilities, allowing it to interact effectively with a wide array of biological targets like enzymes and receptors.[3]

The Impact of Chlorination on Physicochemical Properties and Bioactivity

Chlorination is a key strategy in medicinal chemistry to modulate a molecule's properties. The introduction of chlorine, an electron-withdrawing and lipophilic atom, can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability, while the electronic effects can modify the binding affinity of the molecule to its target.[1] Studies have shown that the potency of imidazole antimycotics is enhanced by increased chlorination of the molecule.[4] This enhancement is often attributed to improved interaction with target enzymes or disruption of cellular processes.[4]

A Broad Spectrum of Biological Activities

Chlorinated imidazole derivatives have demonstrated a remarkable range of biological activities, making them a fertile ground for drug discovery.[2][5] Their most prominent applications are in the fields of:

-

Antifungal Therapeutics: Forming the basis of many clinically used antimycotic drugs.[6][7][8]

-

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[2][9][10]

-

Antibacterial Agents: Showing efficacy against both Gram-positive and Gram-negative bacteria.[11][12]

-

Other Applications: Including antiparasitic and herbicidal activities.[13]

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

The most well-established biological activity of chlorinated imidazoles is their potent antifungal effect.[1][14] Compounds like clotrimazole, miconazole, and econazole are mainstays in the treatment of fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for antifungal imidazoles is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, its main sterol component.[6][7][8][14]

-

Targeting Lanosterol 14α-Demethylase (CYP51): Imidazoles specifically target and inhibit a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[15][16] This enzyme is critical for the conversion of lanosterol to ergosterol.

-

Consequences of Inhibition: The inhibition of this enzyme leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors in the fungal cell membrane.[6][8] This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[6][7]

-

Secondary Effects: Some imidazole derivatives also affect the synthesis of triglycerides and phospholipids and can lead to an intracellular buildup of toxic concentrations of hydrogen peroxide, contributing to cell necrosis.[6][7][8]

The diagram below illustrates the inhibitory action of chlorinated imidazoles on the fungal ergosterol biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Chlorination-induced enhancement of biological activities in imidazole antimycotics. A possible explanation to the molecular mechanism for their antimycotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 13. US3997552A - Chlorinated imidazole derivatives and a process for preparing them - Google Patents [patents.google.com]

- 14. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]

- 15. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nano-ntp.com [nano-ntp.com]

The Evolving Landscape of Medicinal Chemistry: A Technical Guide to Substituted (1H-imidazol-2-yl)methanol Compounds

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique physicochemical properties and versatile reactivity have made it a privileged scaffold in the design and synthesis of a vast array of therapeutic agents.[1][2] This in-depth technical guide focuses on a specific, yet highly promising, subclass: substituted (1H-imidazol-2-yl)methanol compounds. We will delve into the synthetic intricacies, explore the nuanced structure-activity relationships, and illuminate the therapeutic potential of these molecules, providing a comprehensive resource for researchers dedicated to the discovery of novel therapeutics.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring is a ubiquitous motif in nature, found in essential biomolecules such as the amino acid histidine, histamine, and purines.[2] This prevalence has inspired medicinal chemists to harness its therapeutic potential. Imidazole-containing drugs have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[3][4] The success of drugs like ketoconazole (antifungal) and cimetidine (histamine H2-receptor antagonist) underscores the therapeutic significance of this heterocyclic core.[3] The (1H-imidazol-2-yl)methanol framework, in particular, offers a unique combination of a reactive hydroxyl group and a modifiable imidazole core, providing a versatile platform for the development of new chemical entities with tailored pharmacological profiles.

Synthetic Strategies for Substituted (1H-imidazol-2-yl)methanol Compounds

The synthesis of substituted (1H-imidazol-2-yl)methanol derivatives typically involves a multi-step approach, beginning with the construction or modification of the imidazole ring, followed by the introduction and subsequent reduction of a carbonyl group at the C2 position.

General Synthetic Workflow

A common and effective strategy for the synthesis of N-substituted (1H-imidazol-2-yl)methanol compounds is illustrated below. This workflow allows for the introduction of diverse substituents at the N1 position and other positions on the imidazole ring, enabling the exploration of a broad chemical space.

Caption: General synthetic workflow for N-substituted (1H-imidazol-2-yl)methanol derivatives.

Detailed Experimental Protocols

This protocol describes the synthesis of 1-alkyl-1H-imidazole, a key intermediate.

Materials:

-

Imidazole

-

Alkyl halide (e.g., 1-bromopentane)

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add imidazole (1.0 equivalent) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0°C and add the alkyl halide (1.05 equivalents) dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the 1-alkyl-1H-imidazole.

This step introduces a formyl group at the C2 position of the imidazole ring.

Materials:

-

1-Alkyl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

Procedure:

-

Dissolve 1-alkyl-1H-imidazole (1.0 equivalent) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.

-

Stir the resulting mixture at -78°C for 1 hour.

-

Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography.

The final step involves the reduction of the aldehyde to the corresponding primary alcohol.

Materials:

-

1-Alkyl-1H-imidazole-2-carbaldehyde

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

Procedure (using NaBH₄):

-

Dissolve the 1-alkyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (1-alkyl-1H-imidazol-2-yl)methanol, which can be further purified by column chromatography or recrystallization.

Physicochemical Properties and Spectroscopic Characterization

Substituted (1H-imidazol-2-yl)methanol compounds are typically viscous oils or low-melting solids. Their solubility is dependent on the nature of the substituents, with alkyl chains increasing lipophilicity and the hydroxyl group contributing to polarity.

Spectroscopic Characterization Data for a Representative Compound: (1-pentyl-1H-imidazol-2-yl)methanol

| Spectroscopic Data | Chemical Shift (δ) / m/z |

| ¹H NMR (CDCl₃, 400 MHz) | 7.05 (s, 1H, imidazole-H), 6.90 (s, 1H, imidazole-H), 4.65 (s, 2H, -CH₂OH), 4.00 (t, J = 7.2 Hz, 2H, N-CH₂-), 2.50 (br s, 1H, -OH), 1.80 (quint, J = 7.2 Hz, 2H, -CH₂-), 1.30 (m, 4H, -CH₂-CH₂-), 0.90 (t, J = 7.0 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | 148.0 (C2), 128.5 (C4/C5), 122.0 (C4/C5), 57.0 (-CH₂OH), 47.0 (N-CH₂-), 30.0 (-CH₂-), 29.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃) |

| Mass Spectrometry (ESI+) | m/z 169.13 [M+H]⁺, 191.11 [M+Na]⁺ |

Biological Activities and Therapeutic Potential

The therapeutic potential of substituted (1H-imidazol-2-yl)methanol compounds spans a wide range of applications, with antifungal and anticancer activities being particularly prominent.

Antifungal Activity

Imidazole-based compounds are a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][5]

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Imidazole antifungals inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme crucial for the conversion of lanosterol to ergosterol.[6] This inhibition leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, resulting in increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[1][5]

Caption: Inhibition of the ergosterol biosynthesis pathway by substituted (1H-imidazol-2-yl)methanol compounds.

The antifungal potency of imidazole derivatives is significantly influenced by the nature of the substituents on the imidazole ring and the side chains.

-

N1-Substituent: The lipophilicity of the N1-substituent plays a crucial role in the compound's ability to penetrate the fungal cell membrane. Longer alkyl chains or aromatic groups generally enhance antifungal activity.[6]

-

C2-Substituent: The hydroxymethyl group at the C2 position can participate in hydrogen bonding interactions with the active site of lanosterol 14α-demethylase.

-

Other Ring Substituents: The introduction of electron-withdrawing groups, such as halogens, on aromatic rings attached to the imidazole core often leads to increased antifungal activity.[7]

Anticancer Activity

Numerous studies have highlighted the potential of imidazole derivatives as anticancer agents.[8] Their mechanisms of action are diverse and can involve the inhibition of key enzymes, disruption of microtubule dynamics, and interference with cell signaling pathways.

The following table summarizes the in vitro cytotoxic activity of some representative imidazole derivatives against various cancer cell lines. While not all compounds possess the (1H-imidazol-2-yl)methanol core, this data provides a valuable insight into the anticancer potential of the broader imidazole class.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 21 | A549 (Lung) | 0.29 | [8] |

| Compound 35 | MCF-7 (Breast) | 3.37 | [8] |

| Compound 46 | MDA-MB-231 (Breast) | 1.22 | [8] |

| Kim-161 (5a) | T24 (Bladder) | 56.11 | [9] |

| Kim-111 (5b) | T24 (Bladder) | 67.29 | [9] |

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

-

Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

-

Kinase Inhibition: The imidazole scaffold can interact with the ATP-binding site of various kinases, such as VEGFR-2 and EGFR, which are crucial for cancer cell proliferation and survival.[8]

-

Topoisomerase Inhibition: Certain imidazole-containing compounds can inhibit topoisomerases, enzymes that regulate DNA topology, leading to DNA damage and cell death.

Future Perspectives and Conclusion

Substituted (1H-imidazol-2-yl)methanol compounds represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the broad spectrum of biological activities exhibited by imidazole derivatives, makes them highly attractive for further investigation. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in a range of biological assays. A deeper understanding of their mechanism of action at the molecular level, aided by computational modeling and structural biology, will be instrumental in the rational design of more potent and selective drug candidates. The continued exploration of this chemical space holds the promise of delivering next-generation therapeutics for a variety of diseases.

References

- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. jopir.in [jopir.in]

- 5. academic.oup.com [academic.oup.com]

- 6. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 7. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Trajectory of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol: A Technical Guide to its Presumed Mechanism of Action

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] This in-depth technical guide focuses on the potential mechanism of action of a specific, yet under-characterized molecule: (5-chloro-1-methyl-1H-imidazol-2-yl)methanol. In the absence of direct empirical data for this compound, this whitepaper synthesizes the extensive body of research on structurally related imidazole derivatives to propose and technically substantiate three primary putative mechanisms of action: antifungal, anticancer, and anti-inflammatory. We will delve into the molecular pathways associated with these activities and provide detailed experimental protocols for their validation, offering a foundational framework for future research and drug development endeavors.

Introduction: The Imidazole Moiety as a Privileged Scaffold

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a recurring motif in a multitude of biologically active molecules.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, confer upon it a remarkable versatility in interacting with biological targets.[2] This has led to the development of a wide array of imidazole-containing drugs with applications ranging from antifungal and anticancer to anti-inflammatory therapies.[1]

Postulated Mechanism of Action I: Antifungal Activity via Ergosterol Biosynthesis Inhibition

A prominent and well-established mechanism of action for many imidazole-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4]

The Ergosterol Biosynthesis Pathway: A Key Fungal Vulnerability

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process, with the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), being a key catalyst.

Imidazole-Mediated Inhibition of Lanosterol 14α-Demethylase

Imidazole antifungals act by binding to the heme iron atom in the active site of lanosterol 14α-demethylase, thereby inhibiting its function. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth. The nitrogen atom at the 3-position of the imidazole ring is crucial for this interaction.

Diagram: Proposed Antifungal Mechanism of Action

References

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete experimental dataset for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive framework for its characterization.

Introduction: The Significance of this compound

This compound, with the CAS Number 334893-99-1, is a substituted imidazole derivative.[1][2][3][4] The imidazole ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The specific substitution pattern of this compound—a chloro group at the 5-position, a methyl group at the 1-position, and a methanol group at the 2-position—imparts unique electronic and steric properties that are of significant interest for the development of novel therapeutic agents and functional materials.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules. This guide provides the foundational spectroscopic data and interpretation necessary for any researcher working with this compound.

Molecular Structure and Key Physicochemical Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Structure of this compound

Caption: 2D structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O | [2] |

| Molecular Weight | 146.57 g/mol | [2] |

| CAS Number | 334893-99-1 | [1][2] |

| IUPAC Name | This compound | [2] |

| InChIKey | WVYWXQMEOXPVNO-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous compounds, the following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.[5][6]

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will show distinct signals for the methyl, methylene, hydroxyl, and imidazole ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.1-7.3 | Singlet | 1H | H4 (imidazole ring) | The single proton on the imidazole ring is expected to appear as a singlet in the aromatic region. In 5-chloro-1-methyl-1H-imidazole, the imidazole protons appear around 7.0-7.5 ppm.[7] The electron-withdrawing nature of the adjacent nitrogen and chloro atoms will deshield this proton. |

| ~4.7-4.9 | Singlet | 2H | -CH₂OH (methylene) | The methylene protons adjacent to the hydroxyl group and the imidazole ring are expected to be deshielded and appear as a singlet. The exact chemical shift can be solvent-dependent. |

| ~3.6-3.8 | Singlet | 3H | -CH₃ (N-methyl) | The N-methyl protons will appear as a sharp singlet. In 1-methylimidazole, this signal is observed around 3.6 ppm.[2][8] The electronic environment in the target molecule is similar. |

| Variable (broad) | Singlet | 1H | -OH (hydroxyl) | The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It will likely appear as a broad singlet that can be exchanged with D₂O. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~145-150 | C2 (imidazole ring) | This carbon is attached to two nitrogen atoms and the methanol group, leading to significant deshielding. In related imidazoles, the C2 carbon typically resonates in this downfield region.[6] |

| ~128-132 | C4 (imidazole ring) | This carbon is a methine carbon in the imidazole ring. Its chemical shift is influenced by the adjacent nitrogen and the C5 carbon. |

| ~118-122 | C5 (imidazole ring) | The carbon bearing the chloro substituent will be influenced by the electronegativity of the chlorine atom. In 5-chloro-1-methyl-1H-imidazole, the imidazole carbons are in a similar range.[7] |

| ~55-60 | -CH₂OH (methylene) | The methylene carbon attached to the oxygen atom will be in this typical range for an alcohol. |

| ~33-36 | -CH₃ (N-methyl) | The N-methyl carbon chemical shift is characteristic and falls within the expected range for such groups in heterocyclic systems.[5] |

Experimental Protocol for NMR Spectroscopy

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR analysis.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a volume of about 0.6 mL in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the -OH proton.[9][10]

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition : Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3500 | Broad | O-H stretch (hydroxyl) | The broadness of this peak is due to hydrogen bonding. This is a characteristic feature of alcohols.[11] |

| 3000-3150 | Medium | C-H stretch (imidazole ring) | Aromatic C-H stretches typically appear above 3000 cm⁻¹.[11] |

| 2850-3000 | Medium | C-H stretch (methyl and methylene) | Aliphatic C-H stretches are found in this region. |

| ~1600-1650 | Medium | C=N stretch (imidazole ring) | The carbon-nitrogen double bond in the imidazole ring will have a characteristic absorption in this region.[12] |

| ~1450-1550 | Medium to Strong | C=C stretch (imidazole ring) | Aromatic ring stretching vibrations typically give rise to one or more bands in this region. |

| 1000-1100 | Strong | C-O stretch (primary alcohol) | The stretching vibration of the C-O bond in the methanol group is expected to be a strong band in this fingerprint region. |

| 700-800 | Medium to Strong | C-Cl stretch | The carbon-chlorine bond stretch is expected in this region, though it can sometimes be difficult to assign definitively. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler as it requires placing the solid sample directly on the crystal.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (146.57 for C₅H₇ClN₂O). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is characteristic of compounds containing one chlorine atom.

-

Key Fragmentation Pathways :

-

Loss of -CH₂OH : A common fragmentation for primary alcohols is the alpha-cleavage, leading to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This would result in a fragment ion at m/z 115.

-

Loss of H₂O : Dehydration is a common fragmentation pathway for alcohols, which would lead to a fragment at m/z 128.

-

Fragmentation of the Imidazole Ring : The imidazole ring can undergo characteristic fragmentation, often involving the loss of HCN or related species.[13][14]

-

Loss of Cl : Cleavage of the C-Cl bond would result in a fragment at m/z 111.

-

PubChemLite provides predicted collision cross-section values for various adducts, which can be useful in advanced mass spectrometry techniques.[8][15]

Conceptual Fragmentation Pathway

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will typically induce more fragmentation, while ESI is more likely to show the protonated molecule [M+H]⁺.

-

Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection : The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important chemical entity. The provided protocols offer a standardized approach for researchers to obtain high-quality experimental data. As with any predictive guide, experimental verification remains the gold standard, and the information herein should be used to guide and interpret those empirical findings.

References

- 1. rsc.org [rsc.org]

- 2. 1-Methylimidazole(616-47-7) 1H NMR [m.chemicalbook.com]

- 3. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PubChemLite - this compound (C5H7ClN2O) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a valuable intermediate in pharmaceutical research and drug development. The protocol details the selective reduction of the precursor aldehyde, 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde, utilizing sodium borohydride. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering a detailed, step-by-step methodology grounded in established chemical principles. The causality behind experimental choices, safety considerations, and methods for purification and characterization are thoroughly discussed to ensure reliable and reproducible results.

Introduction

Substituted imidazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The target molecule, this compound, serves as a key building block for the synthesis of more complex pharmaceutical agents. The presence of a chloro-substituent and a hydroxymethyl group on the 1-methylimidazole scaffold offers multiple points for further chemical modification.

The synthetic strategy outlined herein focuses on the chemoselective reduction of an aldehyde functional group to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. The choice of reducing agent is critical to avoid unwanted side reactions and ensure a high yield of the desired product. Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups.[1][2][3][4] This protocol has been designed to be robust, scalable, and accessible to researchers with a foundational understanding of synthetic organic chemistry techniques.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde.

Reaction Scheme:

Caption: Reaction mechanism for the reduction of the aldehyde to the alcohol.

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the carbonyl carbon of the aldehyde. This is the rate-determining step and results in the formation of a tetrahedral intermediate alkoxide.

-

Protonation: During the aqueous workup, the alkoxide intermediate is protonated by a protic solvent (in this case, water added during quenching) to yield the final primary alcohol product.

Rationale for Reagent Selection:

-

Sodium Borohydride (NaBH₄): As a mild reducing agent, NaBH₄ is highly selective for the reduction of aldehydes and ketones.[3] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce other functional groups like esters, amides, or nitriles under these reaction conditions.[1] This selectivity is advantageous as it simplifies the reaction and purification process.

-

Methanol (MeOH) as Solvent: Methanol serves as an excellent solvent for both the imidazole aldehyde and sodium borohydride. Additionally, as a protic solvent, it can participate in the reaction by coordinating with the borohydride, thereby modulating its reactivity, and it also aids in the protonation of the final alkoxide.

-

Ammonium Chloride (NH₄Cl) Quench: The reaction is quenched with a saturated aqueous solution of ammonium chloride to neutralize any excess sodium borohydride and to provide a proton source for the alkoxide intermediate. This is a standard and gentle workup procedure for borohydride reductions.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde | ≥95% | Commercial Source |

| Sodium borohydride (NaBH₄) | ≥98% | Commercial Source |

| Methanol (MeOH), anhydrous | ACS Grade | Commercial Source |

| Dichloromethane (DCM) | ACS Grade | Commercial Source |

| Saturated aqueous ammonium chloride (NH₄Cl) solution | Reagent Grade | In-house prep. |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |

| Round-bottom flask (50 mL) | Glassware | Standard Lab Supply |

| Magnetic stirrer and stir bar | Equipment | Standard Lab Supply |

| Ice bath | Equipment | Standard Lab Supply |

| Separatory funnel (100 mL) | Glassware | Standard Lab Supply |

| Rotary evaporator | Equipment | Standard Lab Supply |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercial Source |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde (1.44 g, 10.0 mmol).

-

Dissolution: Add 20 mL of anhydrous methanol to the flask and stir until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with continuous stirring.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) portion-wise over approximately 10 minutes. Note: The addition of NaBH₄ to methanol will generate some hydrogen gas, so ensure adequate ventilation.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Quenching: After 1 hour, slowly and carefully add 10 mL of saturated aqueous ammonium chloride solution to the reaction mixture while it is still in the ice bath to quench the excess sodium borohydride.

-

Solvent Removal: Remove the flask from the ice bath and allow it to warm to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Transfer the remaining aqueous residue to a 100 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent, if necessary. The final product should be a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the final compound.

Safety and Handling Precautions

-

Sodium Borohydride: Is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Methanol: Is a flammable and toxic liquid. Avoid inhalation and contact with skin.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction (aldehyde remains) | Insufficient reducing agent or short reaction time. | Add an additional 0.2 equivalents of NaBH₄ and continue stirring for another 30 minutes. Check TLC again. |

| Low yield | Inefficient extraction. | Increase the number of extractions with dichloromethane or use a continuous liquid-liquid extractor. |

| Product contamination with salts | Incomplete removal of aqueous phase. | Ensure careful separation of layers during extraction. A brine wash of the combined organic layers may be beneficial. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By employing a mild and selective sodium borohydride reduction, the target compound can be obtained in good yield and purity. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. This protocol should serve as a valuable resource for researchers engaged in the synthesis of imidazole-based compounds for pharmaceutical and other applications.

References

Microwave-Assisted Synthesis of Substituted Imidazoles: A Modern Protocol for Accelerated Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold and the Need for Speed

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural compounds like histamine and histidine and a vast array of synthetic drugs with diverse therapeutic actions, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel substituted imidazoles is, therefore, a critical activity in drug discovery and development. Traditional synthetic methods, however, often involve long reaction times, harsh conditions, and complex purification procedures, creating a bottleneck in the development pipeline.[4][5]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, revolutionizing the synthesis of heterocyclic compounds.[6][7] By utilizing microwave energy to directly and efficiently heat reaction mixtures, MAOS dramatically reduces reaction times from hours or days to mere minutes, while often increasing yields and product purity.[8][9] This application note provides a detailed guide to the principles, strategies, and protocols for the microwave-assisted synthesis of substituted imidazoles, designed for professionals in pharmaceutical and chemical research.

Part 1: Understanding the Engine - The Principles of Microwave-Assisted Synthesis

Conventional heating relies on conduction, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture, leading to inefficient and uneven heating.[8] Microwave synthesis operates on a fundamentally different principle: dielectric heating.[10]

The Mechanism of Microwave Heating

Microwave energy interacts directly with polar molecules or ions in the reaction mixture.[1][11] This interaction generates heat through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave.[10] This constant reorientation causes intense molecular friction, which is dissipated as heat.

-

Ionic Conduction: In the presence of ions, the oscillating electric field generates ionic motion. Collisions between these moving ions create heat due to electrical resistance.[1]

This direct coupling of energy results in rapid, uniform, and volumetric heating of the reaction medium, avoiding the thermal gradients and "wall effects" common in conventional heating.[12][13]

Causality: Why MAOS is Superior for Imidazole Synthesis

The advantages of MAOS are not just about speed; they are a direct consequence of its unique heating mechanism, which is particularly beneficial for the multi-component reactions often used for imidazole synthesis.

-

Dramatic Rate Acceleration: Chemical reaction rates are highly dependent on temperature. In sealed vessels, microwave heating can rapidly raise the temperature of a reaction mixture far above the solvent's atmospheric boiling point, leading to rate enhancements that can be as much as 1,000-fold compared to conventional methods.[9][10]

-

Enhanced Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of side products and thermal decomposition, which often translates to higher isolated yields and cleaner reaction profiles.[9][12]

-

Green Chemistry Alignment: MAOS is a cornerstone of green chemistry.[13][14] The remarkable speed reduces energy consumption, and the efficiency often allows for the use of less solvent or even solvent-free conditions, significantly reducing hazardous waste.[6][9]

Part 2: Strategic Approaches to Microwave-Assisted Imidazole Synthesis

Several classical named reactions for imidazole synthesis have been successfully adapted and optimized for microwave conditions. The most prominent among these is the Debus-Radziszewski reaction.

The Radziszewski Reaction: A Versatile Multi-Component Strategy

The Radziszewski synthesis is a one-pot, three-component condensation that is exceptionally well-suited for MAOS.[4][15] It typically involves the reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (commonly ammonium acetate).[16][17] This approach allows for the rapid assembly of highly functionalized 2,4,5-trisubstituted imidazoles, which are of significant interest in drug development.

The reaction proceeds under microwave irradiation with remarkable efficiency, often in the presence of a catalyst or under solvent-free conditions.[4][15] The choice of catalyst can range from simple acids like glacial acetic acid to metal salts like cupric chloride or heterogeneous catalysts, each offering specific advantages.[5][16]

Caption: Generalized mechanism of the Radziszewski imidazole synthesis.

The Van Leusen Imidazole Synthesis

An alternative and powerful method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[18][19] In this synthesis, an aldimine (which can be pre-formed or generated in situ from an aldehyde and a primary amine) reacts with TosMIC in the presence of a base.[20] This method has also been adapted for microwave conditions, providing a route to 1,4,5- or 1,5-substituted imidazoles.[18][21] The use of microwave irradiation accelerates the cycloaddition step, making it a highly efficient process.[18]

Part 3: Experimental Protocols and Methodologies